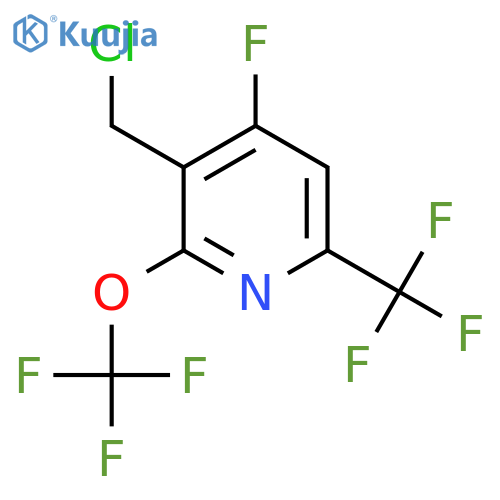Cas no 1806016-03-4 (3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H3ClF7NO/c9-2-3-4(10)1-5(7(11,12)13)17-6(3)18-8(14,15)16/h1H,2H2
- InChIKey: UEFUZCGMFUWXKI-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C=C(C(F)(F)F)N=C1OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 282
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 22.1
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029098000-1g |
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine |
1806016-03-4 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridineに関する追加情報
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine: A Comprehensive Overview
3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine, also known by its CAS number CAS No. 1806016-03-4, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of pyridines, which are aromatic heterocyclic compounds with a nitrogen atom in the ring. The structure of this compound is characterized by the presence of multiple substituents, including a chloromethyl group, a fluoro group, a trifluoromethoxy group, and a trifluoromethyl group. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine involves a series of complex chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and coupling reactions. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used. Recent studies have focused on optimizing these reactions to improve yield and purity, making this compound more accessible for industrial applications.
One of the most notable features of this compound is its high stability under various environmental conditions. This stability is attributed to the electron-withdrawing groups attached to the pyridine ring, which enhance the compound's resistance to oxidation and hydrolysis. Additionally, the presence of fluorine atoms in multiple positions contributes to its unique electronic properties, making it an attractive candidate for use in advanced materials and pharmaceuticals.
In terms of applications, CAS No. 1806016-03-4 has found significant use in the agrochemical industry as a component in herbicides and insecticides. Its ability to selectively target specific pests while minimizing harm to non-target species makes it highly valuable in sustainable agriculture practices. Recent research has also explored its potential as a building block for more complex molecules in drug discovery, particularly in the development of antiviral and anticancer agents.
The physical properties of this compound include a high melting point and low solubility in water, which are advantageous for certain industrial processes. Its chemical properties, such as reactivity towards nucleophiles and electrophiles, make it versatile in various organic transformations. For instance, the chloromethyl group can undergo substitution reactions with nucleophiles like hydroxide or amine ions, leading to the formation of derivatives with diverse functionalities.
From an environmental perspective, understanding the fate and behavior of 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes slow degradation under aerobic conditions, primarily through microbial activity. However, further research is needed to fully understand its long-term environmental implications.
In conclusion, CAS No. 1806016-03-4, or 3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine, is a versatile and valuable compound with wide-ranging applications across multiple industries. Its unique chemical structure and properties make it an essential component in modern chemical synthesis and material science. As research continues to uncover new insights into its behavior and potential uses, this compound is likely to play an even more significant role in advancing technological and scientific progress.
1806016-03-4 (3-(Chloromethyl)-4-fluoro-2-(trifluoromethoxy)-6-(trifluoromethyl)pyridine) 関連製品
- 2229634-97-1(tert-butyl 2-2-(methylamino)acetylpyrrolidine-1-carboxylate)
- 877795-88-5(2-({5-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)-N-(2-nitrophenyl)acetamide)
- 2679817-34-4((1R,5S,7r)-3-(prop-2-en-1-yloxy)carbonyl-3-azabicyclo3.3.1nonane-7-carboxylic acid)
- 2763912-40-7(2-Chloro-3-methoxybenzene-1-sulfonyl fluoride)
- 2092867-38-2(4,5-Dichloro-2-iodobenzaldehyde)
- 1806974-60-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-nitropyridine)
- 2171676-44-9(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylacetyl}-1,3-thiazolidine-4-carboxylic acid)
- 5710-35-0(2-ethoxy-5-fluorobenzaldehyde)
- 2383249-84-9(4-Methoxy-2-methyl-3-nitrobenzoic acid)
- 721884-81-7((1S,3S)-3-aminocyclohexanol)




